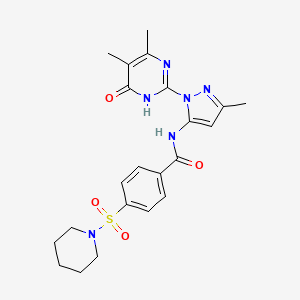

![molecular formula C16H12Cl3NO B2937025 (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime CAS No. 338401-34-6](/img/structure/B2937025.png)

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

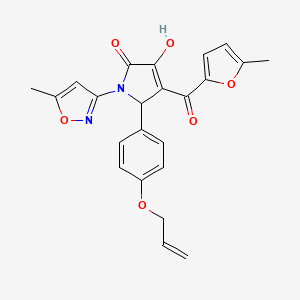

“(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime” is a chemical compound with the molecular formula C16H12Cl3NO . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanone group, which is further attached to a chlorophenyl group. The oxime functional group is also present .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of 4-Chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron (an insecticide), demonstrates the compound's relevance in chemical synthesis. This process involves acylation and cyclization, followed by a "one-pot" reaction to obtain the final product with a yield of 70.6%. The study highlights the possibility of process optimization for enhanced yield (Gao Xue-yan, 2011).

Antimicrobial Activity

- Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown potential antimicrobial activity. These derivatives, characterized by spectral studies, exhibited significant antibacterial and antifungal properties against pathogenic strains, indicating the compound's utility in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Antitubercular Activity

- The synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols have shown promising results against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound notably showed high activity against multi-drug-resistant strains and was orally active in vivo, highlighting its potential as a therapeutic agent (S. S. Bisht et al., 2010).

Advanced Oxidation Processes

- The compound has been implicated in studies focusing on advanced oxidation processes. One study involving the oxidative degradation of 4-chlorophenol suggested the generation of strong oxidizing species in the presence of zero-valent iron and peroxydisulfate. This indicates the compound's role in environmental applications, specifically in the treatment of water contaminated with organic pollutants (Jin-ying Zhao et al., 2010).

properties

IUPAC Name |

(NZ)-N-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO/c17-10-3-1-9(2-4-10)16(20-21)14-8-13(14)12-6-5-11(18)7-15(12)19/h1-7,13-14,21H,8H2/b20-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFPTSFBIEJHV-CAPFRKAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/O)/C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

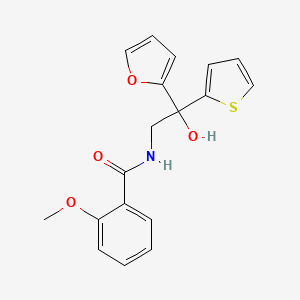

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

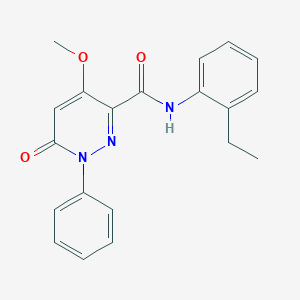

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)

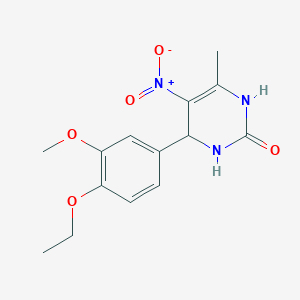

![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)

![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2936959.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)